
2-Chloro-3-(6-chlorohexanoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.14 g/mol . It is characterized by the presence of a pyridine ring substituted with a chloro group and a 6-chlorohexanoyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-3-(6-chlorohexanoyl)pyridine typically involves the reaction of 2-chloropyridine with 6-chlorohexanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Chloro-3-(6-chlorohexanoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the carbonyl group in the 6-chlorohexanoyl moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-(6-chlorohexanoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies focusing on its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(6-chlorohexanoyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloro and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites in proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-3-(6-chlorohexanoyl)pyridine can be compared with other similar compounds such as:
2-Chloro-3-(6-chlorohexanoyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
2-Chloro-3-(6-chlorohexanoyl)thiophene: Contains a thiophene ring, offering different electronic properties.
2-Chloro-3-(6-chlorohexanoyl)furan: Features a furan ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its pyridine ring, which imparts specific electronic and steric properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWNGQAOWCFSCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641810 |
Source


|
| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-37-5 |
Source


|
| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)
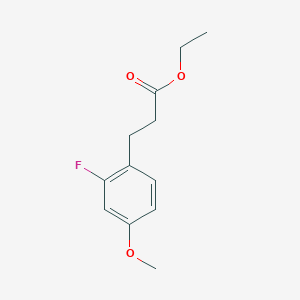

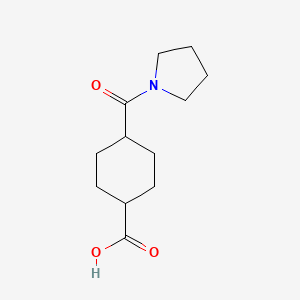

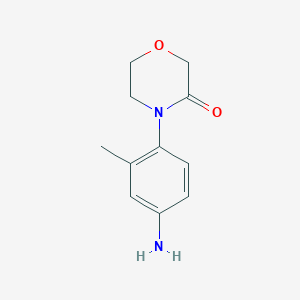
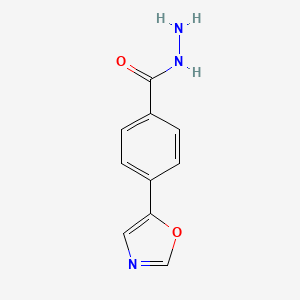
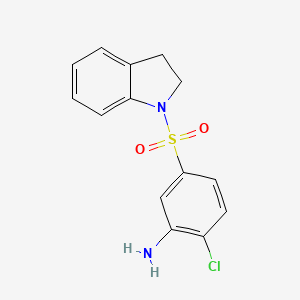
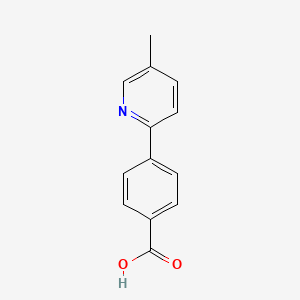

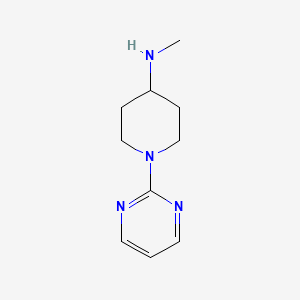
![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

